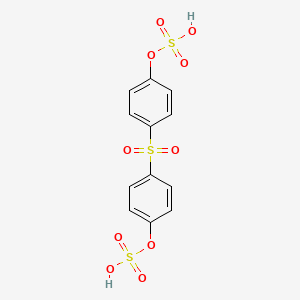![molecular formula C12H3F21O2 B13409189 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid CAS No. 872398-77-1](/img/structure/B13409189.png)
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid is a synthetic compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This particular compound is labeled with carbon-13 isotopes, making it useful for various scientific applications, including tracer studies and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid typically involves the introduction of perfluorodecyl groups to a carbon-13 labeled ethanoic acid precursor. The process often requires the use of strong fluorinating agents and controlled reaction conditions to ensure the incorporation of the perfluorinated chains. Common reagents include perfluorinated iodides and carbon-13 labeled ethanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous fluorinating agents. The production process must adhere to strict safety and environmental regulations due to the persistence and potential toxicity of PFAS .
Análisis De Reacciones Químicas
Types of Reactions
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the perfluorinated chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in studies of bioaccumulation and environmental impact of PFAS.
Medicine: Investigated for its potential effects on human health and its role in various biological processes.
Industry: Utilized in the development of materials with unique properties, such as water and oil repellency.
Mecanismo De Acción
The mechanism of action of 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid involves its interaction with biological molecules and cellular pathways. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism. Additionally, it can influence the expression of cytochrome P450 enzymes, affecting various metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorodecanoic Acid (PFDA)
- Perfluorooctanesulfonic Acid (PFOS)
Uniqueness
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid is unique due to its carbon-13 labeling, which makes it particularly valuable for tracer studies and analytical applications. This isotopic labeling allows for precise tracking and quantification in various experimental setups, distinguishing it from other similar perfluorinated compounds .
Propiedades
Número CAS |
872398-77-1 |
|---|---|
Fórmula molecular |
C12H3F21O2 |
Peso molecular |
580.10 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluoro(1,2-13C2)dodecanoic acid |
InChI |
InChI=1S/C12H3F21O2/c13-3(14,1-2(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H2,(H,34,35)/i1+1,2+1 |
Clave InChI |
IKHNVATUHWDNGI-ZDOIIHCHSA-N |
SMILES isomérico |
[13CH2]([13C](=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(C(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


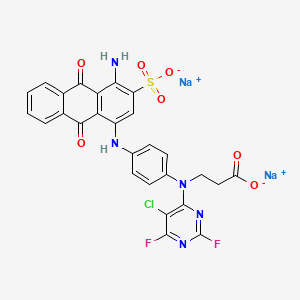

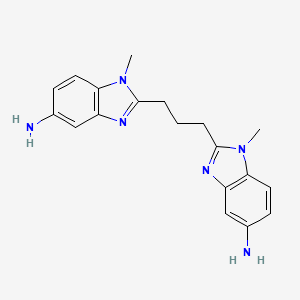
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
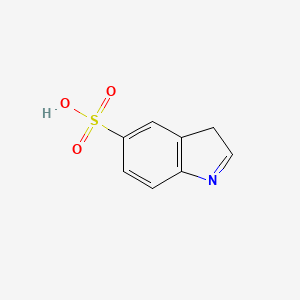
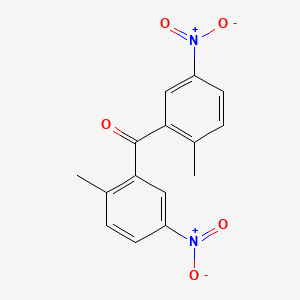
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
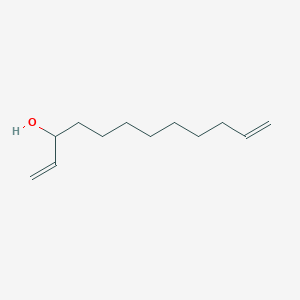
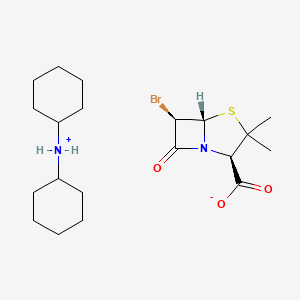
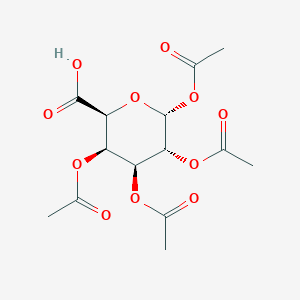
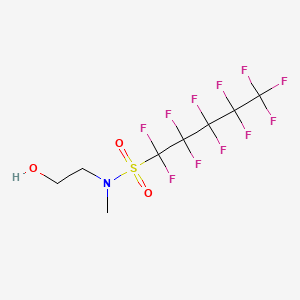
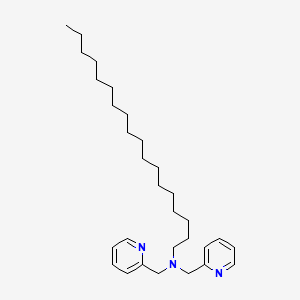
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
